Eicosapentaenoic Acid Alkyne

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

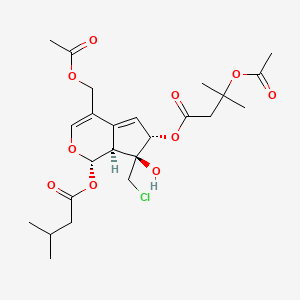

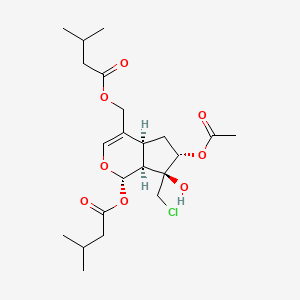

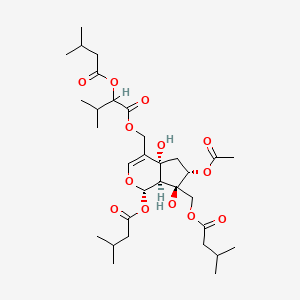

Eicosapentaenoic acid (EPA; Item No. 90110) is an ω-3 fatty acid abundantly available in marine organisms that has been shown to offer anti-inflammatory and cardiovascular benefits. EPA alkyne is a form of EPA with an ω-terminal alkyne. The terminal alkyne group can be used in click chemistry linking reactions to tag EPA with fluorescent or biotinylated labels for analysis of its metabolism and biological activity. Because the alkyne group is at the ω-terminus, this compound can be used to easily tag metabolites and derivatives.

Scientific Research Applications

1. Stereoselective Synthesis and Biological Activities

Eicosapentaenoic acid (EPA) is a polyunsaturated fatty acid used as a substrate for synthesizing specialized pro-resolving lipid mediators like Resolvin E1. This mediator exhibits multiple biological activities and is involved in clinical trial development programs. Techniques like the Evans-Nagao aldol reaction, stereoselective alkyne reduction, and Z-selective Wittig reaction are used for its synthesis, matching the structure of authentic Resolvin E1 (Nesman et al., 2020).

2. Heterotrophic Production by Microalgae

EPA, being essential in regulating biological functions and treating diseases like heart and inflammatory diseases, is explored for alternative sources beyond fish oil. Microalgae, capable of producing high-quality EPA, are considered a potential source. They can be grown heterotrophically on organic substrates without light, providing a controlled method for maximizing EPA production. Various strategies like strain improvement and cultivation system development are explored for commercial production (Wen & Chen, 2003).

3. Production Enhancement Strategies

Advancements in biotechnology and synthetic biology have led to new strategies to enhance the production of EPA. These include process engineering, metabolic regulation, and the construction of biosynthetic pathways. This approach is significant in increasing EPA production for addressing cardiovascular, cancer, and other diseases (Xia et al., 2020).

4. Oxidative Degradation and Synthetic Applications

EPA is also studied for its oxidative degradation into polyunsaturated aldehydes, exploring its potential in various synthetic applications. The conversion to α,β-ethylenic epoxide derivatives and the subsequent oxidative cleavage demonstrates its versatility in chemical synthesis (Holmeide & Skattebol, 2003).

5. Attenuation of Obesity-Related Hepatocellular Carcinogenesis

EPA has shown promise in reducing the development of hepatocellular carcinoma associated with obesity. It achieves this by inhibiting the activation of STAT3 and subsequent tumor cell proliferation, without affecting hepatic inflammation (Inoue-Yamauchi et al., 2017).

properties

Product Name |

Eicosapentaenoic Acid Alkyne |

|---|---|

Molecular Formula |

C20H26O2 |

Molecular Weight |

298.4 |

InChI |

InChI=1S/C20H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h1,3-4,6-7,9-10,12-13,15-16H,5,8,11,14,17-19H2,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15- |

InChI Key |

FCLMKCFLVGHPHY-JLNKQSITSA-N |

SMILES |

C#C/C=CC/C=CC/C=CC/C=CC/C=CCCCC(O)=O |

synonyms |

EPA Alkyne; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.